2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide chemical properties
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a halogenated acetamide derivative, is a significant organic compound primarily utilized as a versatile synthetic intermediate and building block in chemical research.[1] Its structure, which features a reactive dichloroacetyl group attached to the nitrogen atom of 2,6-dimethylaniline, provides a platform for extensive chemical modification.[1] This guide offers a comprehensive exploration of its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed protocols, expected spectral characteristics, core reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic chemistry and materials science.
Chemical Identity and Physicochemical Properties
The foundational attributes of a chemical compound are its identity and physical characteristics. These properties govern its behavior in experimental settings, from solubility in reaction media to its stability under storage.
Table 1: Chemical Identifiers for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][2] |
| CAS Number | 39084-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 232.11 g/mol | [1][2] |
| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][2] |
| Synonyms | N-(2,6-Dimethylphenyl)dichloroacetamide, NSC 37288 |[1][2] |
Table 2: Physicochemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical Form | Solid | --- | [3] |
| Solubility | Data not widely available | Expected to be soluble in many organic solvents but insoluble in water, similar to its mono-chloro analog. | [4][5] |
| Storage Temperature | 2-8°C | Recommended storage in an inert atmosphere. |[1] |
Synthesis and Purification
While specific literature on the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is sparse, a robust synthetic route can be proposed based on established amide formation reactions. The most logical approach is the N-acylation of 2,6-dimethylaniline with dichloroacetyl chloride.
Proposed Synthetic Pathway
The reaction involves the nucleophilic attack of the primary amine of 2,6-dimethylaniline on the electrophilic carbonyl carbon of dichloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Proposed synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Detailed Experimental Protocol (Proposed)
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Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 1.5 M solution).
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Base Addition : Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C in an ice-water bath.
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Acylation : Dissolve dichloroacetyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the dichloroacetyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Rationale for Protocol Choices
-
Solvent : Dichloromethane is an excellent choice as it is relatively inert and effectively solubilizes the reactants while being easy to remove post-reaction.
-
Base : Triethylamine is a non-nucleophilic organic base that efficiently scavenges the HCl byproduct without competing with the primary amine reactant.
-
Temperature Control : The initial cooling to 0°C is crucial to moderate the highly exothermic acylation reaction, preventing the formation of side products.
-
Aqueous Work-up : The acid wash removes unreacted 2,6-dimethylaniline and the triethylamine hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic species, ensuring the final product is free of acidic impurities.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its molecular structure.
Table 3: Predicted Spectral Data Highlights
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Singlet (~6.0-6.5 ppm) for the proton on the dichloromethyl group (CHCl₂).- Singlet for the amide proton (N-H).- Singlet for the two equivalent methyl groups (CH₃).- Multiplets in the aromatic region for the phenyl ring protons. |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O).- Signal for the dichloromethyl carbon (CHCl₂).- Signals for the aromatic carbons.- Signal for the methyl carbons (CH₃). |
| Infrared (IR) | - N-H stretching band (~3250-3350 cm⁻¹).- C=O (Amide I) stretching band (~1670-1690 cm⁻¹).- N-H bending (Amide II) band (~1510-1550 cm⁻¹).- C-Cl stretching bands (~600-800 cm⁻¹). |
| Mass Spec. (MS) | - A molecular ion peak (M⁺).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) in a ratio of approximately 9:6:1. |
Analytical Chromatography Methodology
Purity is best assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase method serves as an excellent starting point for analysis.
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System : HPLC with UV detection.
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Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate : 1.0 mL/min.
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Detection : UV detection at a wavelength determined from the analyte's UV spectrum (typically around 254 nm).
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Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent like methanol.
Chemical Reactivity and Stability
The chemical behavior of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily dictated by the dichloroacetamide functional group.
Nucleophilic Substitution
The compound's most significant reactivity stems from the two chlorine atoms, which are excellent leaving groups. The carbon atom to which they are attached is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity makes the compound a valuable precursor for synthesizing more complex molecules.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)- [cymitquimica.com]
- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]




